

BDP FL Ceramide: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP FL ceramide

Cat. No.: B15557340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL ceramide is a fluorescently labeled analog of ceramide, a central molecule in sphingolipid metabolism. This synthetic probe consists of the green-emitting BODIPY™ FL (BDP FL) fluorophore attached to a ceramide backbone. Its structural similarity to endogenous ceramide allows it to be readily incorporated into cellular membranes and metabolized through the sphingolipid pathway.^{[1][2]} This property makes **BDP FL ceramide** an invaluable tool for visualizing the Golgi apparatus, tracking lipid metabolism and transport, and investigating the intricate roles of ceramides in cellular signaling pathways using fluorescence microscopy.^{[3][4]}

Ceramides are synthesized in the endoplasmic reticulum and are then transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin and glucosylceramide.^{[3][5]} **BDP FL ceramide** mimics this trafficking pathway, leading to its prominent accumulation and bright fluorescence in the Golgi apparatus, making it an excellent marker for this organelle in both live and fixed cells.^{[1][2][6]} Beyond its use as a Golgi stain, the dynamic movement and metabolic conversion of **BDP FL ceramide** can be tracked over time to provide insights into sphingolipid transport and metabolism under various physiological and pathological conditions.

Photophysical and Chemical Properties

BDP FL ceramide inherits the favorable photophysical properties of the BODIPY™ FL dye, including a high fluorescence quantum yield and strong molar extinction coefficient, resulting in bright fluorescent signals.[4][7] It is also relatively photostable, which is advantageous for time-lapse imaging experiments.[4]

Table 1: Photophysical and Chemical Properties of **BDP FL Ceramide**

Property	Value	Reference
Excitation Maximum (λ_{ex})	~503 nm	[8]
Emission Maximum (λ_{em})	~512 nm	[8]
Molar Extinction Coefficient (ϵ)	~92,000 $\text{cm}^{-1}\text{M}^{-1}$	[8]
Fluorescence Quantum Yield (Φ)	~0.97	[8]
Molecular Formula	$\text{C}_{32}\text{H}_{50}\text{BF}_2\text{N}_3\text{O}_3$	N/A
Molecular Weight	573.57 g/mol	N/A
Solubility	Soluble in DMSO and ethanol	[6]

Applications in Fluorescence Microscopy

Visualization of the Golgi Apparatus

The primary and most common application of **BDP FL ceramide** is the specific and bright labeling of the Golgi apparatus in a variety of cell types.[1][2][6] Its accumulation in the Golgi cisternae provides a clear and detailed visualization of this organelle's morphology and distribution within the cell.

Tracking Sphingolipid Metabolism and Transport

BDP FL ceramide serves as a powerful tool to study the dynamics of sphingolipid metabolism and trafficking.[3] After its initial accumulation in the Golgi, fluorescently labeled metabolites of **BDP FL ceramide**, such as BDP FL sphingomyelin and BDP FL glucosylceramide, are transported to other cellular destinations, including the plasma membrane.[8] By performing

pulse-chase experiments and time-lapse imaging, researchers can monitor the transport kinetics and pathways of these important lipids.

Investigating Ceramide-Mediated Signaling Pathways

Ceramides are key signaling molecules involved in a wide range of cellular processes, including apoptosis, cell cycle arrest, and inflammation.^[1] **BDP FL ceramide** can be used to study the subcellular localization and dynamics of ceramides during these signaling events, providing insights into their mechanisms of action.

Experimental Protocols

Protocol 1: Staining the Golgi Apparatus in Live Cells

This protocol describes the staining of the Golgi apparatus in live cultured cells using **BDP FL ceramide**.

Materials:

- **BDP FL ceramide**
- Dimethyl sulfoxide (DMSO)
- Bovine Serum Albumin (BSA), defatted
- Hanks' Balanced Salt Solution (HBSS) or other serum-free medium
- Complete cell culture medium
- Glass-bottom dishes or coverslips suitable for microscopy
- Cultured cells

Procedure:

- Preparation of Stock Solution (1 mM):
 - Dissolve 50 µg of **BDP FL ceramide** in 87.2 µL of high-quality, anhydrous DMSO.

- Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Preparation of **BDP FL Ceramide**/BSA Complex Working Solution (5 µM):
 - Prepare a 1:1 molar ratio complex of **BDP FL ceramide** and defatted BSA. This is crucial for efficient delivery of the lipid to the cells.
 - In a sterile tube, add the appropriate volume of **BDP FL ceramide** stock solution to serum-free medium (e.g., HBSS) containing defatted BSA to achieve a final concentration of 5 µM for both. For example, add 5 µL of 1 mM **BDP FL ceramide** stock to 1 mL of HBSS containing 3.4 mg/mL BSA.
 - Vortex briefly to mix.
- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
- Staining:
 - Aspirate the culture medium from the cells and wash once with pre-warmed, serum-free medium.
 - Incubate the cells with the 5 µM **BDP FL ceramide**/BSA complex working solution for 10-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type.
 - Alternatively, for a pulse-chase experiment, incubate cells with the probe at 4°C for 30 minutes to allow the probe to label the plasma membrane.[4]
- Wash and Imaging:
 - Aspirate the staining solution and wash the cells two to three times with pre-warmed, complete culture medium.
 - For pulse-chase experiments, after the 4°C incubation, wash with cold medium and then add pre-warmed complete medium and incubate at 37°C for various chase times (e.g., 15, 30, 60 minutes) to allow for internalization and transport to the Golgi.

- Image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~520 nm).

Protocol 2: Staining the Golgi Apparatus in Fixed Cells

This protocol is for staining the Golgi apparatus in cells that have been previously fixed.

Materials:

- **BDP FL ceramide**/BSA complex working solution (as prepared in Protocol 1)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium
- Glass slides and coverslips

Procedure:

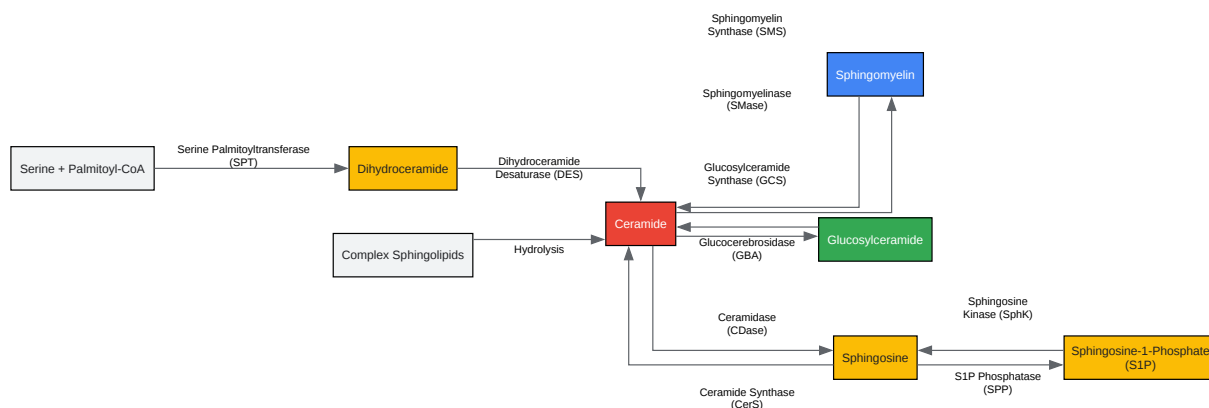
- Cell Fixation:
 - Wash cells grown on coverslips once with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Incubate the fixed cells with the 5 μ M **BDP FL ceramide**/BSA complex working solution for 30 minutes at room temperature.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using an appropriate mounting medium.

- Image the cells using a fluorescence microscope with standard green fluorescence filter sets.

Visualizations

Sphingolipid Metabolism Pathway

Ceramide sits at the heart of sphingolipid metabolism, acting as a precursor for the synthesis of various complex sphingolipids and also being generated through their breakdown. This pathway highlights the central role of ceramide and the enzymes involved in its metabolism.

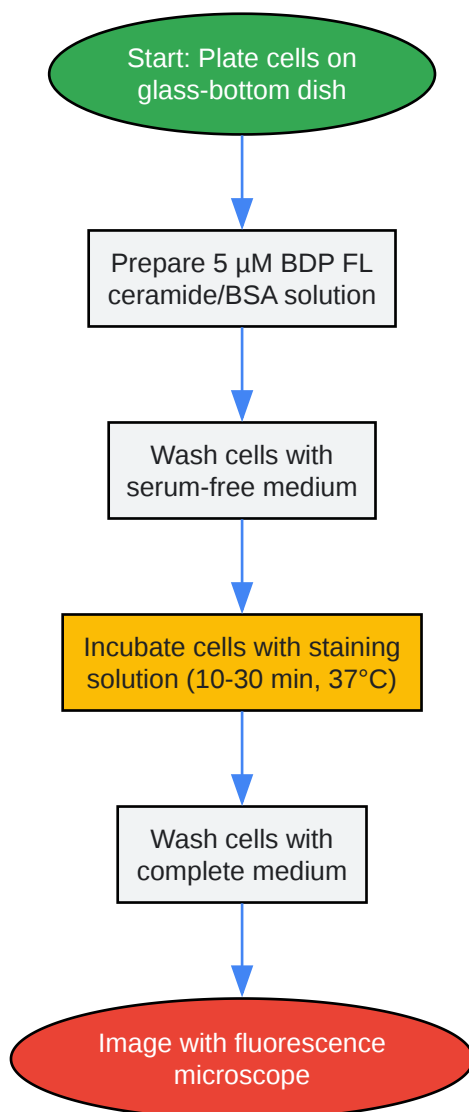


[Click to download full resolution via product page](#)

Caption: Central role of ceramide in the sphingolipid metabolic pathway.

Experimental Workflow for Live Cell Golgi Staining

This diagram outlines the key steps for labeling the Golgi apparatus in living cells with **BDP FL ceramide**.

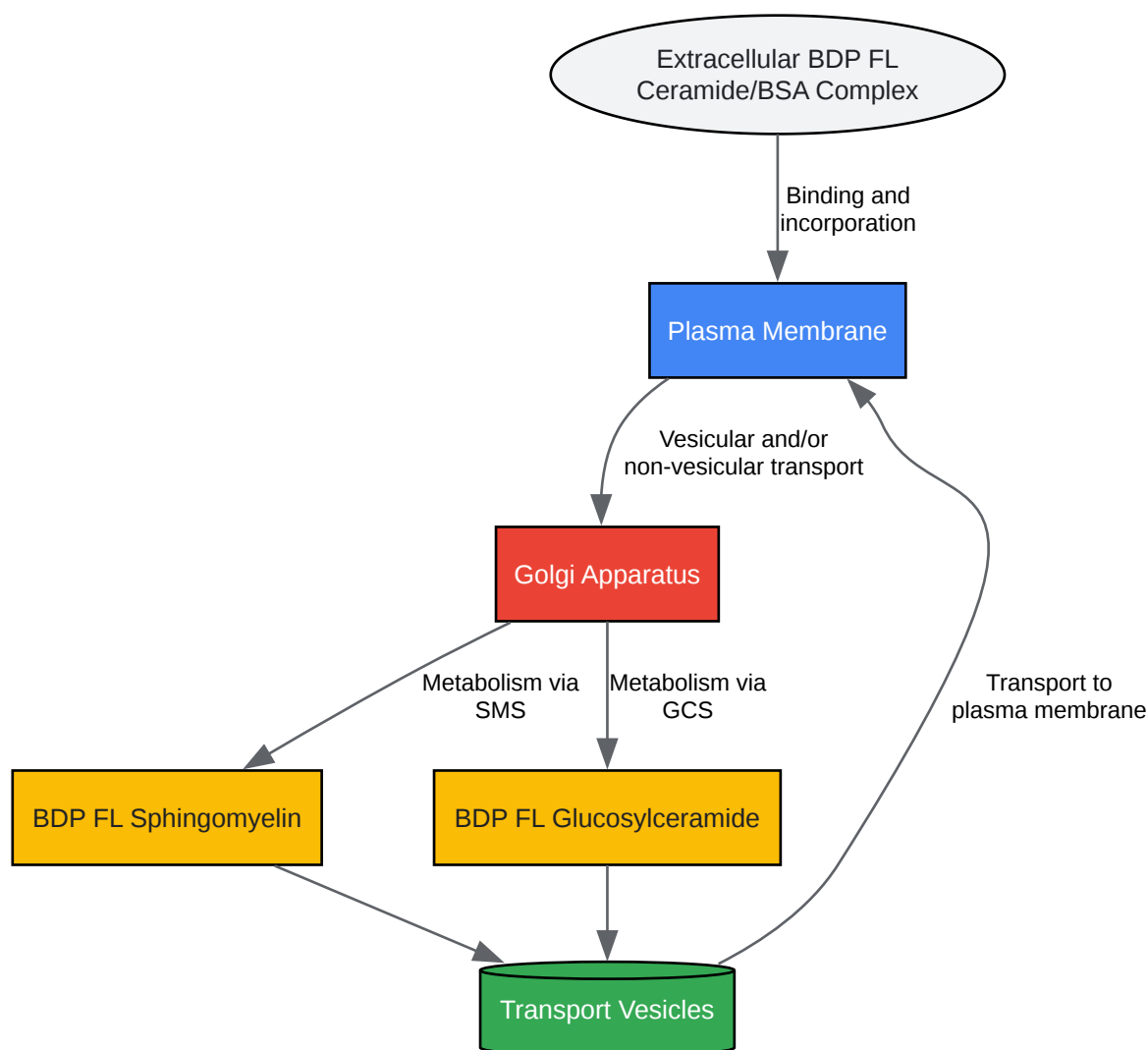


[Click to download full resolution via product page](#)

Caption: Workflow for **BDP FL ceramide** staining of the Golgi in live cells.

Ceramide Transport and Metabolism in the Cell

This diagram illustrates the trafficking of exogenously added **BDP FL ceramide** from the plasma membrane to the Golgi apparatus and its subsequent metabolic conversion and distribution.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]
- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [BDP FL Ceramide: Application Notes and Protocols for Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557340#bdp-fl-ceramide-in-fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com